2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure features an indole core with a 4-chlorophenyl imino group and two methyl groups at positions 5 and 7, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- typically involves the condensation of 4-chloroaniline with 5,7-dimethylindole-2,3-dione under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its stable structure and vibrant color
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: Lacks the 4-chlorophenyl imino group and methyl substitutions.
3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one: Similar structure but without the methyl groups at positions 5 and 7.
Uniqueness
2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- is unique due to its specific substitutions, which may enhance its biological activity and stability compared to other indole derivatives. The presence of the 4-chlorophenyl imino group and methyl groups at positions 5 and 7 distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
647013-19-2 |
---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-5,7-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C16H13ClN2O/c1-9-7-10(2)14-13(8-9)15(16(20)19-14)18-12-5-3-11(17)4-6-12/h3-8H,1-2H3,(H,18,19,20) |
InChI Key |
BZCJFUZTTALTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.